molecular formula C15H14N4O B2355479 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 899946-82-8

1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B2355479
CAS No.: 899946-82-8
M. Wt: 266.304
InChI Key: XXDHDXDJDDGYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a chemical hybrid scaffold incorporating two privileged structures in medicinal chemistry: the indole and pyridine rings. The indole nucleus is a fundamental building block found in numerous bioactive molecules and marketed drugs, ranking as one of the most frequently used ring systems . Its derivatives demonstrate a broad and promising spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects . The pyridine ring further enhances the potential for molecular interactions, contributing to the development of inhibitors for various enzymatic targets. While the specific biological profile of this exact urea derivative is an area for ongoing research, its structure aligns with compounds investigated for targeting key biological pathways. For instance, structurally related indole derivatives have been explored as potent and selective inhibitors for targets like ROR1 in oncology and Indoleamine 2,3-dioxygenase 1 (IDO1) in cancer immunotherapy . Additionally, pyridylthiazole-based urea compounds have been developed as inhibitors of Rho-associated protein kinase (ROCK) . This compound is intended for research applications only, serving as a key intermediate or candidate for the discovery and development of novel therapeutic agents. Researchers can utilize this scaffold for structure-activity relationship (SAR) studies, library synthesis, and in vitro screening against various biological targets. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15(18-9-11-5-3-4-8-16-11)19-14-10-17-13-7-2-1-6-12(13)14/h1-8,10,17H,9H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDHDXDJDDGYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

CDI reacts sequentially with amines to form unsymmetrical ureas. For this compound:

  • Activation of 1H-indol-3-amine :
    $$ \text{1H-Indol-3-amine} + \text{CDI} \rightarrow \text{Imidazolide intermediate} + \text{Imidazole} $$
  • Nucleophilic attack by pyridin-2-ylmethylamine :
    $$ \text{Imidazolide intermediate} + \text{Pyridin-2-ylmethylamine} \rightarrow \text{Urea product} + \text{Imidazole} $$

Key Conditions :

  • Solvent : Anhydrous toluene or tetrahydrofuran (THF)
  • Temperature : Reflux (80–110°C) under nitrogen
  • Stoichiometry : 1:1 molar ratio of amines to CDI
  • Workup : Sequential washing with toluene, dichloromethane, and diethyl ether to remove imidazole byproducts.

Experimental Procedure

  • Step 1 : Combine 1H-indol-3-amine (1.0 equiv) and CDI (1.05 equiv) in dry toluene. Reflux for 3 hours under $$ \text{N}_2 $$.
  • Step 2 : Add pyridin-2-ylmethylamine (1.0 equiv) dropwise. Stir for 12–16 hours at room temperature.
  • Isolation : Filter the precipitate, wash with toluene and ether, and dry under vacuum.
  • Purification : Recrystallize from acetonitrile or perform silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Yield : 65–78% (depending on purity of starting materials).

Alternative Synthetic Routes

Triphosgene-Based Carbonylation

Triphosgene ($$ \text{CCl}3\text{O}2\text{CCl}_3 $$) serves as a safer alternative to phosgene for urea synthesis:

  • Dissolve 1H-indol-3-amine and pyridin-2-ylmethylamine (1:1) in dichloromethane.
  • Add triphosgene (0.33 equiv) and triethylamine (2.0 equiv) at 0°C.
  • Warm to room temperature, stir for 6 hours, and extract with aqueous $$ \text{NaHCO}_3 $$.

Challenges : Requires strict temperature control to avoid over-carbonylation.

Solid-Phase Synthesis Using MOF Catalysts

Metal-organic frameworks (MOFs) like CSMCRI-12a (Cd-based) enhance reaction efficiency via hydrogen-bond-donating (HBD) sites.

  • Procedure : Suspend MOF (10 mol%) in solvent with amines. Monitor via $$ ^1\text{H NMR} $$ (e.g., disappearance of β-nitrostyrene protons at δ 8.00–8.06 ppm).
  • Advantages : Recyclability (5 cycles without activity loss) and size selectivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H NMR} $$ (DMSO-d6) :
    • Indole NH: δ 10.8–11.2 (s, 1H)
    • Urea NH: δ 9.2–9.5 (s, 2H)
    • Pyridyl-CH2: δ 4.4–4.6 (d, 2H).
  • $$ ^{13}\text{C NMR} $$ :
    • Urea carbonyl: δ 156–158 ppm
    • Pyridyl carbons: δ 120–150 ppm.

Infrared (IR) Spectroscopy

  • Urea C=O stretch: 1640–1680 cm$$ ^{-1} $$.

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Safety
CDI-mediated 65–78 High Moderate High (no phosgene)
Triphosgene 50–60 Moderate Low Moderate
MOF-catalyzed 70–85 High High High

Note : MOF-based methods excel in recyclability but require specialized equipment.

Challenges and Mitigation Strategies

  • Symmetrical Urea Byproducts : Use stepwise CDI activation to ensure unsymmetrical coupling.
  • Indole NH Reactivity : Avoid excess base to prevent deprotonation and side reactions.
  • Purification : Employ gradient chromatography to separate unreacted amines.

Industrial Applications and Patents

While no direct patents exist for this compound, analogous ureas are patented as kinase inhibitors (e.g., WO 2019157103). Scale-up protocols recommend continuous-flow reactors for CDI-mediated reactions to enhance safety.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitutions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione, while reduction of the pyridine ring may produce piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. For instance, a series of urea derivatives were synthesized and evaluated, revealing promising IC50 values indicating their effectiveness in inhibiting cancer cell growth .

Research indicates that this compound may possess:

  • Antimicrobial Properties : The compound has been studied for its ability to inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, providing a basis for exploring its use in treating inflammatory diseases.

Chemical Synthesis

In synthetic chemistry, this compound serves as:

  • Building Block : It is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, leading to the development of novel compounds with enhanced biological activities.

Case Study 1: Anticancer Evaluation

A study conducted on a series of diaryl urea derivatives demonstrated their significant antiproliferative activity against several cancer cell lines. The IC50 values obtained from the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay showed that many derivatives had promising anticancer properties, with some compounds exhibiting IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
Compound AA5495.2
Compound BHCT-1164.8
Compound CPC-36.0

Case Study 2: Synthesis and Optimization

The synthesis of this compound typically involves coupling reactions between indole derivatives and pyridine amines under mild conditions using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC). Optimizations in reaction conditions have led to improved yields and purity of the final product.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The indole and pyridine rings can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea with key analogs, highlighting structural variations, molecular properties, and inferred biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Inference Reference
This compound C₁₆H₁₅N₅O 301.33 Indol-3-yl, pyridin-2-ylmethyl Hypothesized anticancer/kinase inhibition -
1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea C₁₇H₁₇N₃O 279.34 Indol-3-yl, 4-ethylphenyl Not specified (structural analog)
Enzastaurin Hydrochloride C₃₂H₂₉N₅O₂·HCl 552.10 Indol-3-yl, pyrrole-2,5-dione Protein kinase C inhibitor (clinical use in cancer)
1-(2-(1H-Indol-3-yl)ethyl)urea (Compound 2) C₁₁H₁₃N₃O 203.24 Indol-3-yl, ethylurea Antitumor activity (experimental)
1-[3-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]-3-(1,3-thiazol-2-yl)urea C₂₀H₁₉N₅O₃S₂ 441.53 Indol-3-yl, thiazolyl, sulfamoyl Potential enzyme inhibition (structural inference)

Structural and Functional Analysis

  • Pyridinylmethyl vs. Ethylphenyl Substituents :
    Replacing the pyridin-2-ylmethyl group in the target compound with a 4-ethylphenyl group (as in ) reduces molecular weight (279.34 vs. 301.33 g/mol) and increases lipophilicity. This may enhance membrane permeability but reduce specificity for kinase targets, which often require polar interactions .

  • Indole Positioning and Bioactivity :
    Compounds like Enzastaurin Hydrochloride () incorporate indol-3-yl groups but feature additional fused rings (pyrrole-2,5-dione), which confer potent kinase inhibition. The pyridin-2-ylmethyl group in the target compound may similarly engage in π-π stacking or hydrogen bonding with kinase active sites, though this remains speculative without direct data.

  • Urea Linker Modifications: The antitumor activity of 1-(2-(1H-Indol-3-yl)ethyl)urea () highlights the importance of the indole-urea scaffold.

Pharmacokinetic Considerations

  • Molecular Weight and Solubility: The target compound (301.33 g/mol) falls within the acceptable range for oral bioavailability, whereas Enzastaurin (552.10 g/mol) may require intravenous administration due to higher molecular weight and solubility challenges .
  • Substituent Effects on Metabolism : The pyridin-2-ylmethyl group could improve metabolic stability compared to ethylphenyl analogs, as pyridine rings are less prone to oxidative degradation than alkyl chains .

Biological Activity

1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic compound that belongs to the class of indole derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure

The molecular structure of this compound comprises an indole ring, a pyridine ring, and a urea moiety. This unique combination is thought to enhance its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indole and pyridine moieties can engage in:

  • Hydrogen bonding
  • π-π stacking
  • Hydrophobic interactions

These interactions modulate the activity of target proteins, influencing various biochemical pathways that can lead to therapeutic effects, including anti-cancer and anti-inflammatory activities .

Biological Activities

Research indicates that this compound exhibits several key biological activities:

Anticancer Activity

Studies have demonstrated the compound’s potential as an anticancer agent. It has been reported to inhibit specific kinases involved in cancer progression. For instance, it has shown weak inhibitory effects on Flt-3 kinase, which is associated with certain leukemias .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit various enzymes. Its structural similarity to other biologically active molecules allows it to serve as a ligand in biochemical assays, aiding in the study of enzyme interactions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Xia et al. (2022)Identified significant apoptosis in cancer cell lines treated with related indole derivatives .
Fan et al. (2022)Reported cytotoxicity against A549 cell lines, indicating potential for lung cancer treatment .
Nitulescu et al. (2022)Found that similar compounds exhibited potent inhibition against various cancer cell lines .

Synthesis and Modification

The synthesis of this compound typically involves:

  • Reaction between an indole derivative and a pyridine derivative in the presence of urea-forming reagents.
  • Common reagents include isocyanates and carbodiimides, often conducted in organic solvents like dichloromethane or dimethylformamide at room temperature .

This synthetic versatility allows for modifications that can enhance its biological properties, potentially leading to more potent derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea with high purity and yield?

  • Methodology : A multi-step approach is typically employed. First, functionalize the indole moiety via alkylation or acylation. Next, introduce the pyridinylmethyl group using coupling agents like EDCI/HOBt. Finally, form the urea linkage via reaction with an isocyanate or carbodiimide-mediated coupling. Optimize yields using catalysts (e.g., palladium for cross-coupling) and purify via column chromatography or recrystallization .
  • Key Data : Similar compounds (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea) achieved yields >60% using Suzuki-Miyaura coupling and urea-forming reagents .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify indole C3 substitution and urea connectivity (e.g., NH protons at δ 8.5–9.5 ppm).
  • IR : Confirm urea C=O stretch (~1640–1680 cm1^{-1}) and indole N-H stretch (~3400 cm1^{-1}).
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 307.1 for C16_{16}H14_{14}N4_4O) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. For kinase inhibition, use enzymatic assays (e.g., EGFR or Aurora kinases) with IC50_{50} determination. Include controls like staurosporine for benchmarking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) on the indole or pyridine rings to enhance binding affinity.
  • Testing : Compare analogs in kinase inhibition assays. For example, 1-(4-chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3) showed cytokinin-like activity, suggesting substituent effects on target engagement .
    • Data : Adamantyl-urea analogs achieved IC50_{50} values <1 µM against tuberculosis targets, demonstrating the impact of bulky substituents .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodology :

  • Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
  • Formulation : Use PEGylation or liposomal encapsulation to improve bioavailability.
  • Example : Pyridinylmethyl-urea derivatives showed reduced in vivo activity due to rapid clearance, requiring prodrug strategies .

Q. What computational approaches predict target proteins for this compound?

  • Methodology :

  • Docking : Use AutoDock Vina to simulate binding to kinases (e.g., FPR2 receptor).
  • MD Simulations : Analyze binding stability over 100 ns trajectories.
  • Case Study : Molecular modeling of 3-(1H-indol-3-yl)-propanamide enantiomers revealed chiral selectivity for FPR2, guiding analog design .

Q. How to address discrepancies in enzyme inhibition data across studies?

  • Methodology :

  • Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM for kinase assays).
  • Control Replicates : Include triplicate measurements and Z’-factor validation.
  • Data : IC50_{50} variations in EGFR inhibition (e.g., 0.5–5 µM) may arise from assay conditions (e.g., substrate concentration) .

Key Challenges & Solutions

  • Synthetic Complexity : Multi-step routes risk low yields. Solution : Use flow chemistry for intermediates like indole-3-carboxaldehyde .
  • Off-Target Effects : Solution : Employ click chemistry to append selectivity-enhancing groups (e.g., PEG chains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.